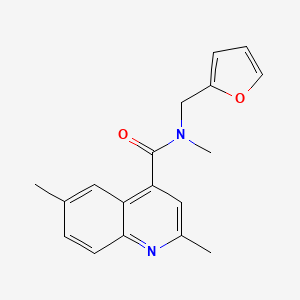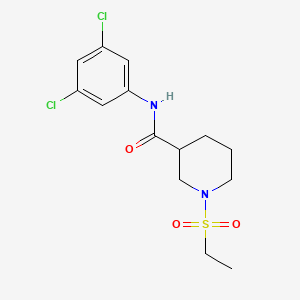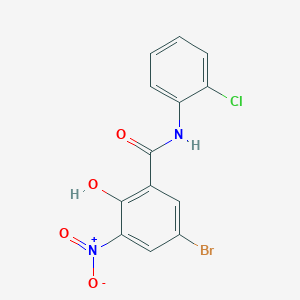![molecular formula C10H12N2O3S B4683179 ethyl [(2-pyridinylthio)acetyl]carbamate](/img/structure/B4683179.png)
ethyl [(2-pyridinylthio)acetyl]carbamate
説明
Ethyl [(2-pyridinylthio)acetyl]carbamate, commonly known as EPTC, is a selective herbicide that is widely used in agriculture to control weeds in crops such as corn, soybeans, and wheat. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low toxicity to humans and animals. EPTC is a member of the thiocarbamate family of herbicides and works by inhibiting the growth of weeds by interfering with their ability to produce proteins.
作用機序
EPTC works by inhibiting the growth of weeds by interfering with their ability to produce proteins. It does this by binding to and inhibiting the enzyme acetyl-CoA carboxylase, which is involved in the production of fatty acids. Without fatty acids, the plant is unable to produce the energy it needs to grow and eventually dies.
Biochemical and Physiological Effects:
EPTC has been shown to have low toxicity to humans and animals, with no adverse effects reported at normal exposure levels. However, it can be toxic to aquatic organisms and should be used with caution near bodies of water. EPTC has also been found to have a low potential for bioaccumulation in the environment.
実験室実験の利点と制限
EPTC is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. Its selective action makes it an ideal herbicide for use in crops such as corn, soybeans, and wheat, where it can control weeds without harming the crops. However, its use in laboratory experiments may be limited due to its potential toxicity to aquatic organisms and the need for caution when handling and disposing of the herbicide.
将来の方向性
There are several future directions for research on EPTC. One area of interest is the development of new and improved formulations of EPTC that are more effective and have less impact on the environment. Another area of research is the use of EPTC in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Additionally, further investigation is needed to better understand the potential long-term effects of EPTC on the environment and to develop strategies for minimizing its impact.
科学的研究の応用
EPTC has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. Its selective action makes it an ideal herbicide for use in crops such as corn, soybeans, and wheat, where it can control weeds without harming the crops. EPTC has also been studied for its potential use in controlling invasive plant species in natural habitats.
特性
IUPAC Name |
ethyl N-(2-pyridin-2-ylsulfanylacetyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-15-10(14)12-8(13)7-16-9-5-3-4-6-11-9/h3-6H,2,7H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHKFFJWWYBUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4683106.png)
![N-(4-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4683107.png)


![1-[(4-bromophenyl)sulfonyl]-4-[2-(2-chlorophenoxy)ethyl]piperazine](/img/structure/B4683121.png)
![2-chloro-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4683125.png)

![4-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4683153.png)
![N-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4683180.png)
![diethyl 5-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4683192.png)

![3-{[(5-benzyl-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683204.png)
![ethyl 4-cyano-3-methyl-5-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4683211.png)